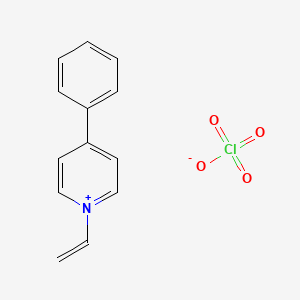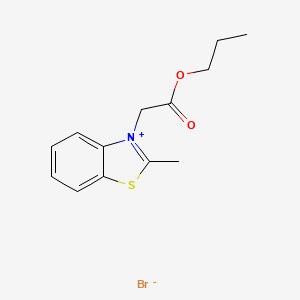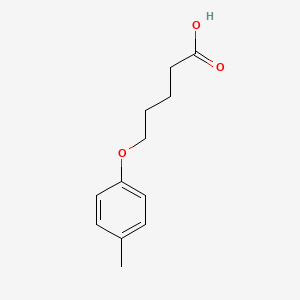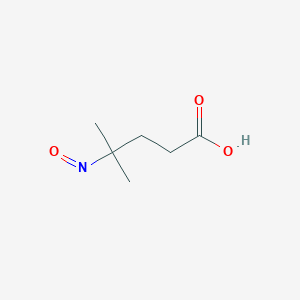
1-Ethenyl-4-phenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-phenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12ClNO4 It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an ethenyl group and a phenyl group, and paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with ethenyl halides in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyridine derivatives .
Applications De Recherche Scientifique
1-Ethenyl-4-phenylpyridin-1-ium perchlorate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethenyl-4-phenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenylpyridin-1-ium (MPP+): Known for its neurotoxic properties and use in Parkinson’s disease research.
Other Pyridinium Salts: These include a wide range of compounds with varying substituents on the pyridine ring, each with unique chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Propriétés
Numéro CAS |
89932-37-6 |
|---|---|
Formule moléculaire |
C13H12ClNO4 |
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
1-ethenyl-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H12N.ClHO4/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;2-1(3,4)5/h2-11H,1H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YQQATDIWEZMATI-UHFFFAOYSA-M |
SMILES canonique |
C=C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)


![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)

